rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride
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Overview
Description
rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride is a chemical compound with a complex structure that includes a hexahydro-furo-pyrrol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride typically involves multiple steps. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:
Formation of the hexahydro-furo-pyrrol ring system: This step often involves cyclization reactions using appropriate precursors.
Introduction of the methanol group: This can be achieved through various methods, such as reduction of a corresponding aldehyde or ketone.
Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the ring system or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methanol group or the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or tool for studying biological processes.
Medicine: It could be investigated for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methylammonium lead halide: This compound has a similar complex structure and is used in various applications, including solar cells and light-emitting diodes.
Adapalene Related Compound E: Another complex molecule used in pharmaceutical applications.
Vanillin acetate: A simpler compound with applications in flavoring and fragrance industries.
Uniqueness
rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride is unique due to its specific ring system and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H14ClNO2 |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrol-5-ylmethanol;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c9-4-5-3-7-6(8-5)1-2-10-7;/h5-9H,1-4H2;1H |
InChI Key |
DEZYZIKDQIJSNA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C1NC(C2)CO.Cl |
Origin of Product |
United States |
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